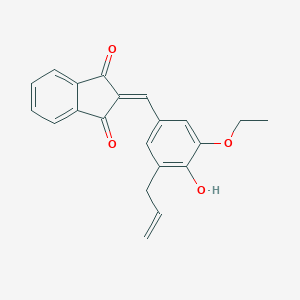
5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide, also known as BDCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDCB belongs to the class of hydrazide derivatives, which have been shown to possess a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and repair. This compound also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide for lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, this compound also has some limitations for lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide. One promising direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore the synergistic effects of this compound with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. While this compound has some limitations for lab experiments, its high potency and selectivity make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Synthesemethoden
5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide can be synthesized using a multistep process that involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde with 5-bromo-2-hydroxybenzoic acid in the presence of a base and a coupling agent. The resulting intermediate is then reacted with hydrazine hydrate to form this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.
Eigenschaften
Molekularformel |
C20H18BrClN2O4 |
|---|---|
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
5-bromo-N-[(Z)-(3-chloro-4,5-diethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H18BrClN2O4/c1-3-26-17-8-12(7-15(22)19(17)27-4-2)11-23-24-20(25)18-10-13-9-14(21)5-6-16(13)28-18/h5-11H,3-4H2,1-2H3,(H,24,25)/b23-11- |
InChI-Schlüssel |
YEZOBMQYDQJXFB-KSEXSDGBSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B302465.png)
![1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302467.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302470.png)
![1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302471.png)
![2-chloro-4-{3-[(1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302472.png)
![ethyl 5-(4-methoxyphenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302476.png)
![N-benzyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302480.png)
![N-cyclohexyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302481.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302484.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302485.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302486.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302487.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302488.png)